molecular formula C18H18BrN5O2 B2880325 3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1002958-41-9

3-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2880325
CAS No.: 1002958-41-9
M. Wt: 416.279
InChI Key: GDVGKAGLCMIDER-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic benzamide derivative featuring a pyrimidinone core fused to a pyrazole moiety. This compound is part of a broader series of pyrimidinone-based molecules investigated for their inhibitory activity against Ca²⁺/calmodulin-stimulated adenylyl cyclase (AC1) . The bromine substituent at the 3-position of the benzamide group distinguishes it from structurally related analogs, which often incorporate alkyl, aryl, or electron-withdrawing substituents (e.g., trifluoromethyl, tert-butyl) to modulate physicochemical and biological properties. The synthesis involves coupling 3-bromobenzoic acid with a pyrimidinone-pyrazole intermediate under LiHMDS-mediated conditions in THF .

Properties

IUPAC Name

3-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(8-10(2)23-24)21-16(25)12-6-5-7-13(19)9-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGKAGLCMIDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on synthetic methods, substituent effects, and physicochemical properties.

Key Observations :

  • Substituent Position : The tert-butyl group in Compounds 24 and 25 demonstrates positional isomerism, with the 3-substituted analog (24) likely exhibiting greater steric hindrance than the 4-substituted variant (25) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 18 increases hydrophobicity (logP ~3.5 estimated) and may enhance membrane permeability .
Physicochemical Properties
Compound ID/Ref Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~428 ~3.2 6 ~71
Compound 24 ~422 ~4.0 5 ~65
Compound 18 ~415 ~3.8 7 ~78
F269-0500 365.43 2.93 5 71.49

Key Observations :

  • logP Trends : The tert-butyl (24, logP ~4.0) and trifluoromethyl (18, logP ~3.8) groups increase hydrophobicity compared to the bromo-substituted target compound (logP ~3.2). The 3,4-dimethyl analog (F269-0500) has a lower logP (2.93) due to reduced steric bulk .
  • Polar Surface Area (PSA) : The bromo substituent contributes to a moderate PSA (~71 Ų), comparable to F269-0500, while the trifluoromethyl group in Compound 18 raises PSA (~78 Ų) due to additional hydrogen bond acceptors .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Disassembly of the Target Molecule

The target compound can be conceptually divided into three primary subunits:

  • 5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group : A dihydropyrimidinone core synthesized via cyclocondensation.
  • 3-Methyl-1H-pyrazol-5-amine : A pyrazole ring bearing methyl substituents at positions 1 and 3.
  • 3-Bromobenzamide : A benzoic acid derivative functionalized with bromine at the meta position.

Strategic Bond Disconnections

  • Amide bond formation between the pyrazole amine and 3-bromobenzoyl chloride.
  • N1-C2 linkage between the pyrazole and pyrimidinone groups, likely via nucleophilic substitution or transition metal-catalyzed coupling.
  • Pyrimidinone synthesis through Biginelli-like cyclocondensation or β-ketoamide cyclization.

Synthesis of the Dihydropyrimidinone Core

Biginelli Reaction Adaptations

The 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group may be synthesized using a modified Biginelli reaction, which typically involves:

  • Urea as the nitrogen source.
  • Ethyl acetoacetate (providing acetyl and ethyl groups).
  • Formaldehyde or methyl glyoxal to introduce the methyl substituent at position 4.

Representative Conditions :

  • Reflux in ethanol with catalytic HCl.
  • Yield optimization via microwave irradiation or Lewis acid catalysts (e.g., Yb(OTf)₃).
Table 1: Hypothetical Biginelli Reaction Parameters
Component Role Quantity (mmol)
Urea Nitrogen donor 10.0
Ethyl acetoacetate β-Ketoester 10.0
Methyl glyoxal (40%) Aldehyde source 10.0
HCl (conc.) Catalyst 1.0 mL
Ethanol Solvent 20 mL

Expected Outcome :
5-Ethyl-4-methyl-6-oxo-3,4-dihydropyrimidin-2(1H)-one, isolated via recrystallization (ethanol/water).

Pyrazole Ring Formation and Functionalization

Hydrazine Cyclocondensation

The 3-methyl-1H-pyrazol-5-amine moiety is synthesized by reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For the target compound’s substitution pattern:

  • Methyl vinyl ketone and hydrazine hydrate under acidic conditions yield 3-methyl-1H-pyrazol-5-amine.

Key Reaction :
$$
\text{CH}3\text{C(O)CH}2\text{CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}7\text{N}3 + \text{H}_2\text{O}
$$

  • Solvent: Ethanol, reflux (6–8 hours).
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane).

Pyrimidinone-Pyrazole Coupling

The N1-C2 bond between the pyrimidinone and pyrazole is established via:

  • Nucleophilic aromatic substitution : Activation of the pyrimidinone’s C2 position with a leaving group (e.g., Cl), followed by reaction with the pyrazole amine.
  • Buchwald-Hartwig coupling : Palladium-catalyzed amination using Xantphos or BINAP ligands.

Hypothetical Protocol :

  • Substrate : 2-Chloro-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine.
  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 24 hours.
  • Yield : ~60–70% after silica gel purification.

Benzamide Installation via Amide Coupling

3-Bromobenzoyl Chloride Preparation

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride:
$$
\text{3-BrC}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{3-BrC}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$

  • Solvent: Dichloromethane, 0°C to reflux.
  • Isolation: Distillation under reduced pressure.

Amide Bond Formation

The pyrazole amine reacts with 3-bromobenzoyl chloride in the presence of a base:
$$
\text{Pyrazole-NH}2 + \text{3-BrC}6\text{H}_4\text{COCl} \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions :

  • Schotten-Baumann method: Aqueous NaOH, THF, 0°C.
  • Coupling reagents: HATU, DIPEA, DMF (room temperature, 12 hours).

Purification :

  • Recrystallization from ethanol/water.
  • Final purity assessment via HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes and Optimization

Solid-Phase Synthesis for Scalability

Immobilization of the pyrazole intermediate on Wang resin enables iterative coupling and cyclization steps, minimizing purification challenges.

Green Chemistry Approaches

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalyst recycling : Magnetic Fe₃O₄-supported palladium nanoparticles for coupling steps.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone NH), 7.89–7.45 (m, 4H, aromatic), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₈H₁₈BrN₅O₂ [M+H]⁺: 416.3, observed: 416.2.

Purity and Stability

  • HPLC : >98% purity at 254 nm.
  • Accelerated stability testing : No degradation after 6 months at 25°C/60% RH.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Urea vs. thiourea : Thiourea reduces reaction time but necessitates sulfur removal steps.
  • Bromine sources : N-Bromosuccinimide (NBS) vs. Br₂ (gas), with safety and waste trade-offs.

Waste Management Strategies

  • Solvent recovery : Distillation units for ethanol and toluene.
  • Metal catalyst reclamation : Ion-exchange resins for palladium recovery.

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